

An In-depth Technical Guide to Glypinamide: IUPAC Name and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glypinamide, a second-generation sulfonylurea, possesses antihyperglycemic properties.[1] This technical guide provides a comprehensive overview of its chemical identity and physicochemical properties, intended to support research and development activities. This document details the IUPAC nomenclature, key chemical data, and standardized experimental protocols for its characterization.

Chemical Identity and Properties

Glypinamide is chemically known as 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea.[1] It is also referred to by other names including Azepinamide, 1-(p-Chlorophenylsulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea, and 4-Chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]benzenesulfonamide.

Quantitative Chemical Data

The key physicochemical properties of **Glypinamide** are summarized in the table below for easy reference and comparison.



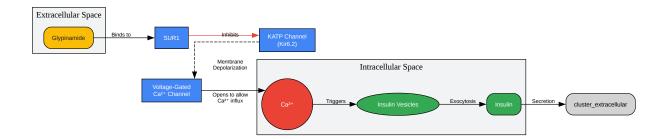
Property	Value	Source
Molecular Formula	C13H18CIN3O3S	[1][2]
Molecular Weight	331.82 g/mol	[1][2]
Melting Point	192 °C	[2]
Boiling Point	Predicted: 546.9 ± 60.0 °C	Predicted
LogP (CLOGP)	1.55	[3]
рКа	Predicted: ~5.3	Predicted[4]
Solubility	Predicted: Low aqueous solubility	Predicted

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Mechanism of Action: Sulfonylurea Signaling Pathway

Glypinamide, as a sulfonylurea, primarily functions by stimulating insulin secretion from the pancreatic β-cells. This action is initiated by the binding of **Glypinamide** to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane. This binding event leads to the closure of the KATP channel, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²+). The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.





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Caption: Signaling pathway of **Glypinamide** in pancreatic β -cells.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and a representative synthesis of **Glypinamide** are provided below.

Synthesis of Glypinamide: General Protocol

A common and effective method for the synthesis of sulfonylureas like **Glypinamide** involves the reaction of a sulfonamide with an isocyanate. The following is a general experimental protocol that can be adapted for the synthesis of 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea.

Materials:

- 4-chlorobenzenesulfonamide
- 1-aminoazepane (or a precursor to its isocyanate)
- Anhydrous solvent (e.g., acetone, tetrahydrofuran)

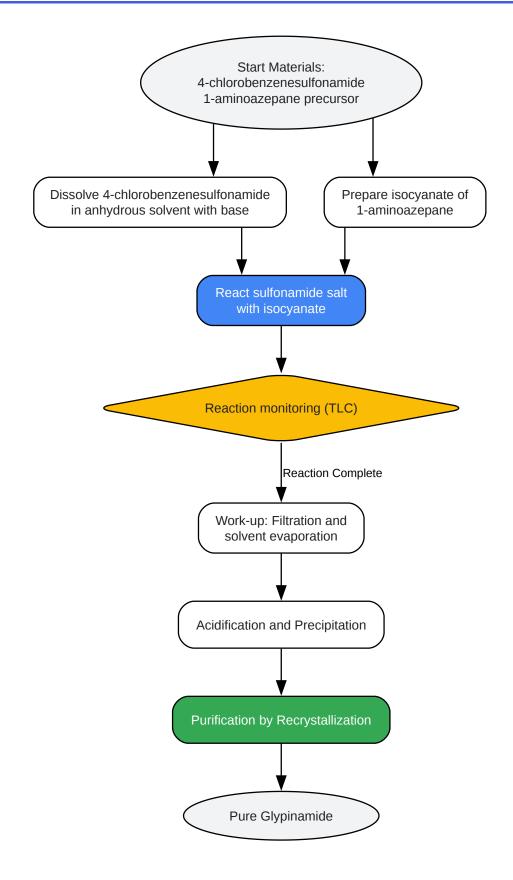


- Base (e.g., potassium carbonate)
- Appropriate isocyanate-forming reagent if starting from the amine (e.g., phosgene or a phosgene equivalent)
- Hydrochloric acid (for acidification)
- Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Procedure:

- In a dried reaction flask under an inert atmosphere, dissolve 4-chlorobenzenesulfonamide in the chosen anhydrous solvent.
- Add the base (e.g., anhydrous potassium carbonate) to the solution and stir.
- Separately, prepare the isocyanate of 1-aminoazepane. This can be achieved by reacting 1aminoazepane with a phosgene equivalent in an appropriate solvent.
- Slowly add the solution of the isocyanate to the stirred suspension of the sulfonamide salt at room temperature.
- Allow the reaction mixture to stir for several hours (e.g., 24 hours) at room temperature.
 Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2.
- Collect the resulting precipitate by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Glypinamide.





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Caption: Experimental workflow for the synthesis of **Glypinamide**.



Melting Point Determination

The melting point of **Glypinamide** can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp).

Procedure:

- Finely powder a small sample of dry **Glypinamide**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (192 °C).
- Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first droplet of liquid appears (onset of melting) and the
 temperature at which the entire sample becomes a clear liquid (completion of melting). The
 range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Glypinamide** in a given solvent can be determined using the shake-flask method.

Procedure:

- Add an excess amount of solid Glypinamide to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.



- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It
 may be necessary to centrifuge or filter the sample.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **Glypinamide** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of **Glypinamide** can be determined by potentiometric titration.

Procedure:

- Calibrate a pH meter using standard buffer solutions.
- Prepare a solution of Glypinamide of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
- Titrate the Glypinamide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa is equal to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration data.



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